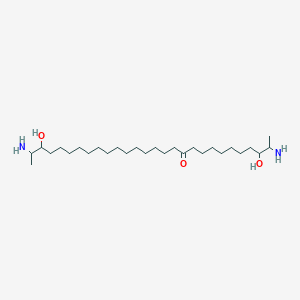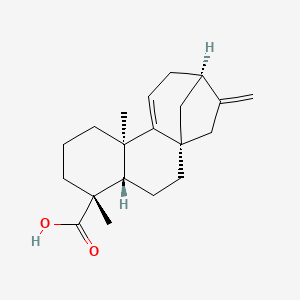
Grandiflorenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Grandiflorenic acid can be synthesized through various methods. One common approach involves the esterification of this compound with diazomethane in an ethereal solution, producing this compound methyl ester . This reaction typically requires the presence of N-nitroso-methyl urea and aqueous potassium hydroxide (KOH) as reagents .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Montanoa tomentosa. The extraction process includes solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) procedures . Additionally, in vitro culture techniques using callus and cell suspension batch cultures have been employed to produce this compound and its derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Grandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, selective hydrogenation can convert this compound to dihydro-grandiflorenic acid and tetrahydro-grandiflorenic acid .
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of this compound derivatives.
Substitution: Diazomethane in an ethereal solution is used for esterification reactions.
Major Products Formed:
- Dihydro-grandiflorenic acid
- Tetrahydro-grandiflorenic acid
- This compound methyl ester
Aplicaciones Científicas De Investigación
Grandiflorenic acid has a wide range of scientific research applications:
- Chemistry: It is used in compound screening libraries and metabolomics research .
- Biology: this compound exhibits antibacterial, anti-inflammatory, and antileishmanial properties .
- Medicine: It shows promise as an anticancer agent by inhibiting cell proliferation and reducing cell size in various tumor cell lines . Additionally, it has antifertility properties by affecting hormones and adrenergic pathways in the uterus .
- Industry: this compound is used in the production of natural products and nutraceuticals .
Mecanismo De Acción
The mechanism of action of grandiflorenic acid involves several pathways:
- Induction of Reactive Oxygen Species (ROS): this compound increases oxidative stress in target cells .
- Mitochondrial Depolarization: It causes mitochondrial depolarization, leading to cell death .
- Apoptosis-like Mechanism: this compound promotes apoptosis-like cell death in promastigotes and affects amastigotes by increasing total iron-bound capacity .
- Immunomodulation: It influences immune responses by increasing tumor necrosis factor-alpha (TNF-α) and reducing interleukin-6 (IL-6) levels in infected macrophages .
Comparación Con Compuestos Similares
Grandiflorenic acid is unique among diterpenoids due to its specific biological activities and molecular structure. Similar compounds include:
- Kaurenoic acid: Another diterpenoid with similar anti-inflammatory and antibacterial properties .
- Abietic acid: Known for its anti-inflammatory and antimicrobial activities .
- Dehydroabietic acid: Exhibits antibacterial and anticancer properties .
This compound stands out due to its broader range of biological activities and its potential as an anticancer and antifertility agent .
Propiedades
Fórmula molecular |
C20H28O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(1S,4S,5R,9R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14-,15+,18-,19-,20-/m1/s1 |
Clave InChI |
RJIPNPHMQGDUBW-RFGKEDTNSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


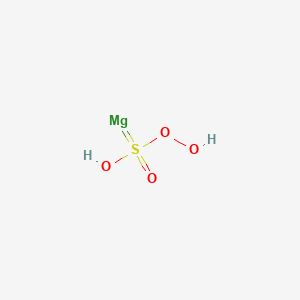
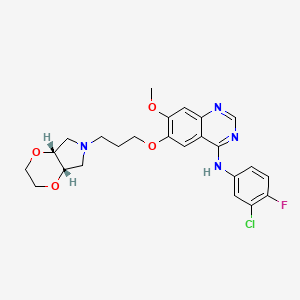
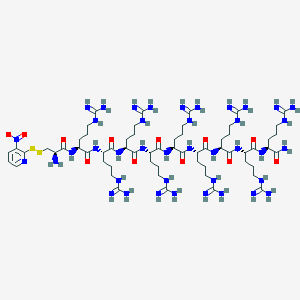
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
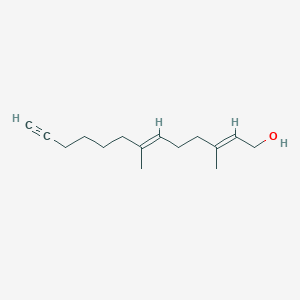
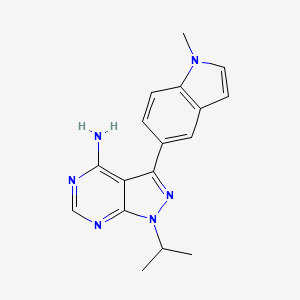
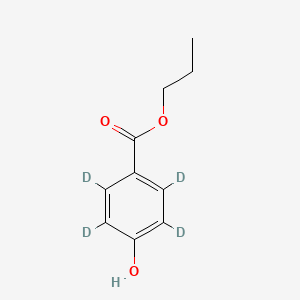
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
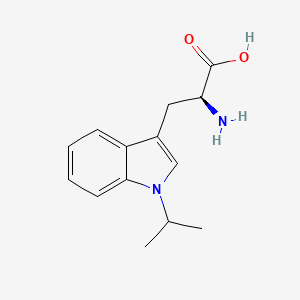
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
